

Fmoc-D-Phe-OH: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-D-Phe-OH*

Cat. No.: *B557626*

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This technical guide provides an in-depth overview of N- α -Fmoc-D-phenylalanine (**Fmoc-D-Phe-OH**), a crucial building block in peptide synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's properties, synthesis, and application in solid-phase peptide synthesis (SPPS), adhering to the highest standards of scientific accuracy and data presentation.

Core Data Summary

The fundamental physicochemical properties of **Fmoc-D-Phe-OH** are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |
|---|---|-----------|
| Molecular Formula | C ₂₄ H ₂₁ NO ₄ | [1][2][3] |
| Molecular Weight | 387.43 g/mol | [3][4] |
| Appearance | White to off-white powder/solid | |
| CAS Number | 86123-10-6 | [1][2] |
| Melting Point | 180 - 195 °C | |
| Optical Rotation [α] _D ₂₀ | +37 ± 2.5° (c=1 in DMF) | |
| Purity | ≥98.0% | [4][5] |
| Storage Temperature | 2-8°C | [4][5] |

Synthesis of Fmoc-D-Phe-OH

The standard laboratory synthesis of **Fmoc-D-Phe-OH** involves the protection of the amino group of D-phenylalanine with the fluorenylmethoxycarbonyl (Fmoc) group. A typical protocol is as follows:

Materials:

- D-phenylalanine
- 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
- Dioxane
- 10% aqueous sodium carbonate (Na₂CO₃) solution
- Diethyl ether (Et₂O)
- Concentrated hydrochloric acid (HCl)
- Water

Procedure:

- Dissolve D-phenylalanine in a mixture of dioxane and 10% aqueous sodium carbonate solution.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of Fmoc-Cl in dioxane to the stirred reaction mixture.
- Continue stirring at 0°C for approximately 4 hours, then allow the reaction to proceed at room temperature for 18 hours.[2]
- After the reaction is complete, add water to the mixture and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.
- Carefully acidify the aqueous layer with concentrated HCl to precipitate the **Fmoc-D-Phe-OH** product.
- Collect the white precipitate by filtration and dry thoroughly.[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Phe-OH is a cornerstone reagent for the Fmoc/tBu strategy of solid-phase peptide synthesis.[5][6] This methodology allows for the efficient and controlled assembly of peptide chains on a solid support. The core of the SPPS cycle involves two key steps: Fmoc deprotection and peptide coupling.

Experimental Protocol: Fmoc Deprotection

The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Reagents:

- Fmoc-protected peptide-resin
- 20% (v/v) piperidine in DMF

Procedure:

- Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
- Drain the solvent and add the 20% piperidine/DMF solution to the resin.
- Agitate the mixture at room temperature for a short period (e.g., 1-2 minutes), then drain the solution.^[1]
- Add a fresh portion of the 20% piperidine/DMF solution and continue to agitate for an additional 5-20 minutes to ensure complete deprotection.^{[1][7]}
- Drain the deprotection solution and thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin now has a free N-terminal amine, ready for the next coupling step.

Experimental Protocol: Peptide Coupling with Fmoc-D-Phe-OH

The formation of the peptide bond is achieved by activating the carboxylic acid of **Fmoc-D-Phe-OH** and reacting it with the free amine on the resin-bound peptide chain. A common method utilizes a phosphonium-based coupling reagent like PyBOP.

Reagents:

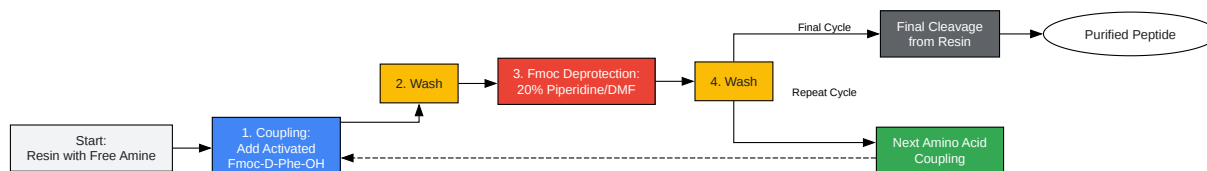
- Deprotected peptide-resin
- **Fmoc-D-Phe-OH** (3-5 equivalents)
- (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (3-5 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)

Procedure:

- In a separate reaction vial, dissolve **Fmoc-D-Phe-OH** and PyBOP in DMF.
- Add DIPEA to the solution to activate the amino acid.[8]
- Immediately add the activated **Fmoc-D-Phe-OH** solution to the deprotected peptide-resin.
- Agitate the reaction mixture at room temperature for 30-120 minutes.[8]
- After the coupling is complete, drain the reaction solution.
- Thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove any unreacted reagents and byproducts.[8]

Visualizing the Workflow

The iterative nature of solid-phase peptide synthesis using **Fmoc-D-Phe-OH** is illustrated in the following workflow diagram.



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References

- 1. peptide.com [peptide.com]
- 2. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. genscript.com [genscript.com]
- 5. Fmoc- D -Phe-OH = 98.0 86123-10-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
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